

3-Hydroxy-2-iodo-4-methoxybenzaldehyde chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-Hydroxy-2-iodo-4-methoxybenzaldehyde
Cat. No.:	B160923

[Get Quote](#)

An In-depth Technical Guide to **3-Hydroxy-2-iodo-4-methoxybenzaldehyde**

Foreword

In the landscape of modern organic synthesis and medicinal chemistry, the utility of a chemical intermediate is defined by the versatility of its functional groups and its potential for strategic elaboration. **3-Hydroxy-2-iodo-4-methoxybenzaldehyde**, also known as 2-iodoisovanillin, is a quintessential example of such a scaffold. This trisubstituted benzaldehyde derivative offers three distinct and orthogonally reactive sites: a nucleophilic phenol, an electrophilic aldehyde, and an aryl iodide handle amenable to a host of cross-coupling reactions. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, consolidating its chemical properties, plausible synthetic routes, reactivity profile, and critical safety information to facilitate its effective application in the laboratory.

Molecular Identity and Structural Elucidation

3-Hydroxy-2-iodo-4-methoxybenzaldehyde is a crystalline solid at room temperature. Its core identity is defined by a benzene ring substituted with hydroxyl, iodo, methoxy, and formyl (aldehyde) groups at positions 3, 2, 4, and 1, respectively.

Key Identifiers:

- IUPAC Name: **3-hydroxy-2-iodo-4-methoxybenzaldehyde**^[1]

- Common Synonyms: 2-Iodoisovanillin, 4-Formyl-2-hydroxy-3-iodoanisole[2][3]
- CAS Number: 138490-94-5[1][2]
- Molecular Formula: C₈H₇IO₃[1][2][4]
- Molecular Weight: 278.04 g/mol [1][2]

Caption: Chemical structure of **3-Hydroxy-2-iodo-4-methoxybenzaldehyde**.

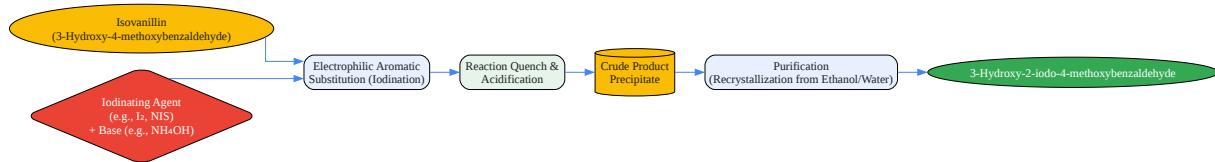
Physicochemical Properties

The physical properties of a compound are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

Property	Value	Source(s)
Physical Form	Solid	
Melting Point	167-174 °C	[2]
Boiling Point	304.8 °C at 760 mmHg	[2]
Density	1.909 g/cm ³	[2]
Flash Point	138.1 °C	[2]
Vapor Pressure	0.000474 mmHg at 25°C	[2]

Expected Spectral Characteristics

While a comprehensive public database of spectra for this specific molecule is not readily available, its structure allows for the confident prediction of its key spectral features. These predictions are foundational for reaction monitoring (e.g., via TLC or LCMS) and final product verification.


- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals:
 - A sharp singlet for the aldehydic proton (-CHO) between δ 9.5-10.5 ppm.

- Two doublets in the aromatic region (δ 6.5-8.0 ppm) corresponding to the two coupled protons on the benzene ring.
- A sharp singlet for the methoxy (-OCH₃) protons around δ 3.8-4.0 ppm.
- A broad singlet for the phenolic hydroxyl (-OH) proton, whose chemical shift is concentration and solvent-dependent.

- ¹³C NMR Spectroscopy: The carbon NMR spectrum should display eight unique signals:
 - The aldehydic carbonyl carbon at a characteristic downfield shift of δ 190-200 ppm.
 - Six distinct signals in the aromatic region (δ 110-165 ppm), including the iodine-bearing carbon which would appear at a relatively upfield position for a substituted aromatic carbon.
 - The methoxy carbon signal around δ 55-60 ppm.
- Infrared (IR) Spectroscopy: The IR spectrum would be characterized by key absorption bands:
 - A broad O-H stretching band for the phenolic hydroxyl group around 3200-3500 cm⁻¹.
 - A strong, sharp C=O stretching band for the aldehyde carbonyl group around 1670-1700 cm⁻¹.
 - C-H stretching bands for the aromatic ring and methoxy group just above 3000 cm⁻¹ and below 3000 cm⁻¹, respectively.
 - C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region.
 - A strong C-O stretching band for the methoxy ether around 1200-1250 cm⁻¹.

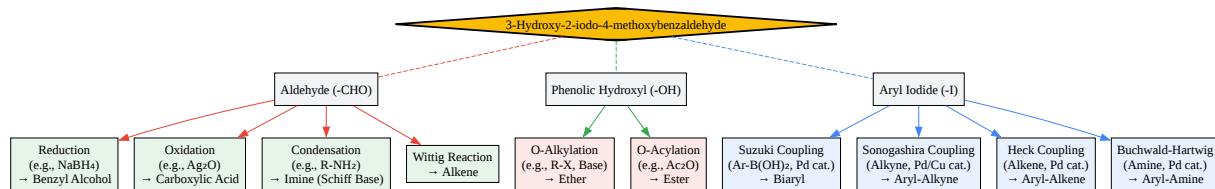
Synthesis and Purification

A logical and common approach to synthesizing **3-Hydroxy-2-iodo-4-methoxybenzaldehyde** is through the direct electrophilic iodination of its readily available precursor, 3-hydroxy-4-methoxybenzaldehyde (isovanillin).

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of 2-iodoisovanillin.

Representative Experimental Protocol (Electrophilic Iodination)


This protocol is a representative example based on standard chemical literature for aromatic iodination and should be adapted and optimized.

- **Dissolution:** Dissolve 1.0 equivalent of 3-hydroxy-4-methoxybenzaldehyde (isovanillin) in an appropriate solvent such as aqueous ammonium hydroxide at room temperature with stirring.
- **Iodination:** To the stirred solution, add a solution of 1.0-1.2 equivalents of the iodinating agent (e.g., iodine, I_2) portion-wise over 30-60 minutes. The reaction is typically conducted at or slightly above room temperature.
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- **Work-up:** Upon completion, cool the reaction mixture in an ice bath. Carefully acidify the mixture with a mineral acid (e.g., 2M HCl) to a pH of ~2-3. This will neutralize the base and precipitate the product.

- Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts, followed by a cold non-polar solvent (e.g., hexane) to remove non-polar impurities.
- Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid. Dry the purified product under vacuum.

Chemical Reactivity and Synthetic Potential

The synthetic value of **3-Hydroxy-2-iodo-4-methoxybenzaldehyde** lies in the distinct reactivity of its three functional groups, which can often be addressed selectively.

[Click to download full resolution via product page](#)

Caption: Reactivity map showing the synthetic utility of the core functional groups.

- Aldehyde Group: This group is a classic electrophilic handle. It readily undergoes nucleophilic addition and condensation reactions, such as reductive amination, Wittig olefination, and the formation of Schiff bases and oximes. It can also be selectively reduced to a primary alcohol or oxidized to a carboxylic acid.
- Phenolic Hydroxyl Group: The acidic proton of the phenol can be easily removed by a base, forming a potent phenoxide nucleophile. This enables O-alkylation and O-acylation reactions

to form ethers and esters, respectively. This functionality also directs electrophilic aromatic substitution.

- **Aryl Iodide Group:** The carbon-iodine bond is the most valuable site for carbon-carbon and carbon-heteroatom bond formation. As an excellent leaving group in transition-metal-catalyzed cross-coupling reactions, it is a prime substrate for Suzuki, Sonogashira, Heck, Stille, and Buchwald-Hartwig amination reactions. This allows for the introduction of a vast array of aryl, alkyl, alkynyl, and amino substituents.

Applications in Research and Drug Development

The trifunctional nature of **3-Hydroxy-2-iodo-4-methoxybenzaldehyde** makes it a valuable building block for constructing complex molecular architectures. Its utility is particularly noted in medicinal chemistry. For instance, related 2,3-dihydroxy-4-methoxybenzaldehyde scaffolds serve as key intermediates in the synthesis of biologically active molecules, including vascular disrupting agents for cancer therapy.^[5] The substitution pattern is present in various natural products and designed bioactive compounds, making this intermediate a strategic starting point for generating libraries of potential drug candidates.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and safety precautions are paramount. **3-Hydroxy-2-iodo-4-methoxybenzaldehyde** is classified as an irritant.

GHS Hazard Information:

Hazard Class	GHS Code	Description	Source(s)
Skin Corrosion/Irritation	H315	Causes skin irritation	[1] [6]
Serious Eye Damage/Irritation	H319	Causes serious eye irritation	[1] [6]
STOT - Single Exposure	H335	May cause respiratory irritation	[1] [6]

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7][8]
- Eye/Face Protection: Wear chemical safety goggles or a face shield.[7]
- Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[7]
- Respiratory Protection: For operations that may generate dust, use an N95-type dust mask or a respirator approved by NIOSH/MSHA.
- General Hygiene: Avoid breathing dust. Wash hands thoroughly after handling.[6][7]

Storage and Disposal

- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Keep away from strong oxidizing agents. Store locked up.[6]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6][7]

Conclusion

3-Hydroxy-2-iodo-4-methoxybenzaldehyde is a highly functionalized and synthetically versatile building block. Its value is derived from the presence of three distinct reactive centers that can be manipulated with a high degree of selectivity. This allows for the efficient and strategic construction of complex molecules, making it a compound of significant interest for synthetic chemists in academia and industry, particularly in the fields of materials science and drug discovery. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for unlocking its full synthetic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Hydroxy-2-iodo-4-methoxybenzaldehyde | C8H7IO3 | CID 11265892 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 3-Hydroxy-2-iodo-4-methoxybenzaldehyde (97%) - Amerigo Scientific
[amerigoscientific.com]
- 4. 3-hydroxy-2-iodo-4-methoxybenzaldehyde [stenutz.eu]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. bio.vu.nl [bio.vu.nl]
- To cite this document: BenchChem. [3-Hydroxy-2-iodo-4-methoxybenzaldehyde chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b160923#3-hydroxy-2-iodo-4-methoxybenzaldehyde-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com